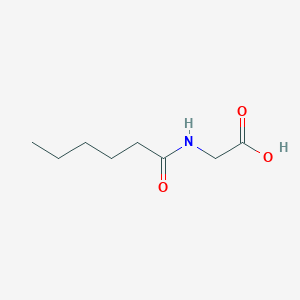

Hexanoylglycine

描述

Hexanoylglycine is an acyl glycine, a minor metabolite of fatty acids. It is formed through the conjugation of glycine and hexanoyl-CoA, an intermediate metabolite in the β-oxidation of fatty acids. This compound is typically found in urine and is used as a biomarker for certain metabolic disorders .

准备方法

Synthetic Routes and Reaction Conditions: Hexanoylglycine can be synthesized through the reaction of hexanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Hexanoyl chloride} + \text{Glycine} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound involves the enzymatic reaction of hexanoyl-CoA with glycine, catalyzed by glycine N-acyltransferase. This method is preferred due to its specificity and efficiency .

化学反应分析

Types of Reactions: Hexanoylglycine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hexanoic acid and glycine.

Reduction: Reduction of this compound can yield hexanol and glycine.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hexanoyl group is replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

Oxidation: Hexanoic acid and glycine.

Reduction: Hexanol and glycine.

Substitution: Various N-acylglycines depending on the nucleophile used.

科学研究应用

Hexanoylglycine has several scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the identification and quantification of acyl glycines.

Biology: Serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation.

Medicine: Used in the diagnosis of medium-chain acyl-CoA dehydrogenase deficiency, a metabolic disorder.

Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals.

作用机制

Hexanoylglycine exerts its effects through its role as a metabolite in fatty acid oxidation. It is formed by the action of glycine N-acyltransferase, which catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to glycine. This process is crucial for the detoxification and excretion of fatty acids .

相似化合物的比较

Hexanoylglycine is similar to other acyl glycines such as:

- Butyrylglycine

- Isovalerylglycine

- Tiglylglycine

Uniqueness: this compound is unique due to its specific role in the β-oxidation of fatty acids and its use as a biomarker for medium-chain acyl-CoA dehydrogenase deficiency. Unlike other acyl glycines, this compound is specifically associated with the metabolism of hexanoic acid .

生物活性

Hexanoylglycine is an acyl glycine that plays a significant role in human metabolism, particularly in the context of fatty acid oxidation disorders. This compound is primarily produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form this compound and CoA. Its biological activity is closely linked to metabolic pathways and has implications for diagnosing certain metabolic disorders.

Chemical Structure and Formation

This compound is classified as a medium-chain acylglycine, formed from hexanoic acid and glycine. The synthesis occurs in the mitochondria, where glycine N-acyltransferase (GLYAT) facilitates its formation. The general reaction can be summarized as follows:

The molecular weight of this compound is approximately 185.06 g/mol, and it can be detected in urine, particularly in patients with metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD) .

1. Metabolic Disorders

This compound is notably excreted in increased amounts in individuals with MCADD, a genetic disorder that impairs the body’s ability to oxidize medium-chain fatty acids. This condition can lead to severe hypoglycemia, liver dysfunction, and other metabolic crises .

Case Study: MCADD Diagnosis

- A 2-year-old female patient presented with hepatomegaly and abnormal liver function tests. Urine analysis revealed elevated levels of this compound, confirming a diagnosis of MCADD .

2. Biomarker for Mitochondrial Dysfunction

The presence of this compound in urine serves as a potential biomarker for mitochondrial fatty acid beta-oxidation disorders. Elevated levels can indicate disruptions in mitochondrial function and fatty acid metabolism .

Table 1: Comparison of Acyl Glycines in Metabolic Disorders

| Acyl Glycine | Associated Disorder | Detection Method |

|---|---|---|

| This compound | Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) | Urine organic acid analysis |

| Suberylglycine | Various organic acidurias | Urine organic acid analysis |

| Phenylpropionylglycine | Phenylketonuria | Urine organic acid analysis |

Research Findings on this compound

Recent studies have highlighted the biological activity of this compound beyond its role as a mere metabolite:

- Fatty Acid Oxidation : Research indicates that this compound may disrupt normal mitochondrial functions when accumulated, contributing to the pathophysiology of fatty acid oxidation disorders .

- Detoxification Role : this compound may also participate in detoxifying xenobiotics by conjugation with various substrates, which helps mitigate toxic effects from certain fatty acids .

属性

IUPAC Name |

2-(hexanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKIPHSXMXJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178739 | |

| Record name | N-Caproylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24003-67-6 | |

| Record name | Hexanoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Caproylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24003-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Caproylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanamidoacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV44XX9H2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical significance of hexanoylglycine?

A: this compound is not a therapeutic agent but serves as a valuable diagnostic biomarker, particularly for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. [, , , , ] This inherited metabolic disorder disrupts the body's ability to break down medium-chain fatty acids, leading to the accumulation of metabolites like this compound in urine. Elevated urinary this compound levels strongly indicate MCAD deficiency. [, , , ]

Q2: Are there other conditions where this compound levels might be elevated?

A: While highly specific to MCAD deficiency, research suggests that this compound levels may be transiently elevated in newborns due to immature gut flora. [] Additionally, elevated levels have been observed in conditions mimicking MCAD deficiency, such as multiple acyl-CoA dehydrogenase deficiency (MADD) and glutaric aciduria type II. [, , ] Other potential causes include Jamaican vomiting sickness, a condition potentially linked to the ingestion of unripe ackee fruit. []

Q3: How early can this compound be detected in individuals with MCAD deficiency?

A: Studies demonstrate the presence of elevated this compound in newborns with MCAD deficiency, highlighting its potential for early diagnosis through newborn screening programs. [, , ]

Q4: Can this compound be detected in samples other than urine?

A: Yes, besides urine, this compound has been detected in blood spots, making it a potential marker for newborn screening using dried blood spot samples. [] Additionally, its presence has been observed in vitreous humor, a fluid found inside the eye, suggesting its potential for postmortem diagnosis of MCAD deficiency. []

Q5: What analytical methods are used to measure this compound levels?

A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for accurate and sensitive this compound quantification. [, , , ] The technique involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. Stable isotope dilution techniques, using labeled internal standards like n-hexanoyl(1,2-13C)glycine, enhance the accuracy and precision of GC-MS analysis. []

Q6: Are there any alternative methods for this compound analysis?

A: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has emerged as a powerful alternative for quantifying this compound. [] This method offers advantages like high sensitivity, selectivity, and the ability to analyze multiple samples simultaneously using multiple isotopologous reagents. []

Q7: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. []

Q8: Are there any computational chemistry studies on this compound?

A: Research on this compound primarily focuses on its analytical detection and clinical significance as a biomarker. While computational studies specifically focusing on this compound are limited, broader computational approaches, such as metabolomics data analysis, contribute to understanding metabolic pathways and disease mechanisms associated with its elevation. [, , , , ]

Q9: What is the environmental impact of this compound?

A9: Given its role as an endogenous metabolite and diagnostic marker, limited information is available regarding the environmental impact of this compound.

Q10: Are there any alternatives or substitutes for this compound as a biomarker?

A: While this compound remains a specific biomarker for MCAD deficiency, other medium-chain acylcarnitines, particularly octanoylcarnitine, are also investigated as potential diagnostic markers for the disorder. [] Combining multiple biomarkers can enhance the accuracy and sensitivity of MCAD deficiency diagnosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。